molecular formula C11H15NO3 B1428056 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde CAS No. 1181388-11-3

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde

Cat. No. B1428056
M. Wt: 209.24 g/mol
InChI Key: QJBPOFOHLBKHLA-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 .


Molecular Structure Analysis

The InChI code for 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is 1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a chemical precursor used in synthesizing various complex molecules. A study outlined the synthesis of thiadiazole derivatives through reactions involving 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde. This process highlights the compound's utility in creating molecules with potential for further chemical modifications and applications (Glukhareva et al., 2001).

Biological Activities

Research on furan derivatives, closely related to 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde, has shown these compounds to possess significant biological activities. For instance, compounds derived from furan-2-carbaldehydes have been evaluated for their antimicrobial activities, highlighting the potential of such molecules in developing new antimicrobial agents (Matiichuk et al., 2021). Additionally, derivatives have shown promise in antitumor applications, indicating the broader therapeutic potential of furan-based compounds (Matiichuk et al., 2020).

Material Science and Catalysis

In the realm of material science and catalysis, furan-2-carbaldehydes, including molecules structurally similar to 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde, have been utilized as precursors in the synthesis of bioactive quinazolin-4(3H)-ones. This application underscores the versatility of furan derivatives in green chemistry, offering pathways to synthesize valuable compounds through environmentally friendly processes (Yu et al., 2018).

properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBPOFOHLBKHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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